molecular formula C20H21N7O B605928 BAY-1895344 CAS No. 1876467-74-1

BAY-1895344

Cat. No.: B605928
CAS No.: 1876467-74-1
M. Wt: 375.4 g/mol
InChI Key: YBXRSCXGRPSTMW-CYBMUJFWSA-N
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Description

BAY1895344, also known as elimusertib, is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response (DDR) by activating essential signaling pathways for DNA damage repair. BAY1895344 has shown significant antiproliferative activity in various human tumor cell lines and has been studied for its potential in cancer therapy .

Mechanism of Action

Target of Action

Elimusertib is a small-molecule inhibitor that primarily targets the Ataxia Telangiectasia and Rad3-related protein (ATR) . ATR is a serine/threonine protein kinase that plays a key role in DNA repair, cell cycle progression, and cell survival . It is upregulated in a variety of cancer cell types .

Mode of Action

Upon oral administration, Elimusertib selectively binds to and inhibits the activity of ATR . This prevents ATR-mediated signaling, thereby inhibiting DNA damage checkpoint activation . The disruption of DNA damage repair leads to the induction of apoptosis in ATR-overexpressing tumor cells .

Biochemical Pathways

The primary biochemical pathway affected by Elimusertib is the DNA Damage Response (DDR) pathway . ATR kinase is a critical component of the DDR machinery . By inhibiting ATR, Elimusertib disrupts the DDR, leading to an increase in DNA damage, replication stress, and ultimately cell death .

Pharmacokinetics

It is known that elimusertib is orally available , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

The molecular and cellular effects of Elimusertib’s action include the disruption of DNA damage repair and the induction of apoptosis in ATR-overexpressing tumor cells . In preclinical studies, Elimusertib has demonstrated potent anti-tumor activity across various cancer types . It has been shown to reduce tumor growth in patient-derived xenograft models, with some achieving stable disease, partial, or total response .

Action Environment

It is worth noting that the effectiveness of elimusertib can be influenced by the genetic makeup of the tumor cells, particularly the presence of atr overexpression and specific molecular alterations

Preparation Methods

The synthesis of BAY1895344 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving naphthyridine derivatives . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Properties

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRSCXGRPSTMW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876467-74-1
Record name BAY-1895344
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1876467741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELIMUSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N13IK9LNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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